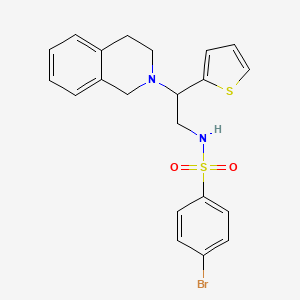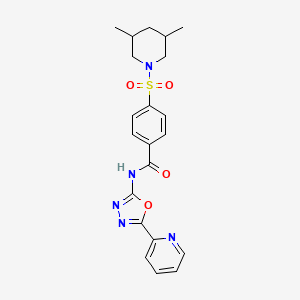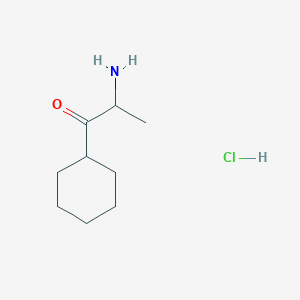
4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide is an organobromine compound with unique structural features, combining elements of a benzenesulfonamide, a dihydroisoquinoline, and a thiophene. Its intricate structure lends itself to a variety of synthetic and application possibilities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps:
Coupling: : Formation of the 2-(3,4-dihydroisoquinolin-2(1H)-yl) moiety typically involves a condensation reaction between a ketone and an amine under reductive amination conditions.
Thiophene Attachment: : Incorporation of the thiophene ring often involves a cross-coupling reaction, such as the Suzuki or Stille coupling.
Sulfonation: : Introduction of the sulfonamide group is commonly achieved through reaction with a sulfonyl chloride.
Industrial Production Methods: Industrial synthesis may streamline these steps using continuous flow reactions and optimized conditions to maximize yield and minimize by-products. The use of automated synthesisers and catalysts can further enhance efficiency.
化学反应分析
Types of Reactions: This compound can undergo:
Oxidation: : Conversion to sulfonic acids or other oxidized products.
Reduction: : Reduction of the sulfonamide or the dihydroisoquinoline moiety.
Substitution: : Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the sulfonamide group.
Oxidation: : Oxidizing agents like hydrogen peroxide or chromates.
Reduction: : Reducing agents like lithium aluminium hydride (LAH) or hydrogenation over palladium.
Substitution: : Substituents like halides and nucleophiles such as amines or thiols.
Major Products: The reactions result in various products such as:
Sulfonic acids: from oxidation.
Amines: from reduction.
Derivatives: with modified aromatic rings from substitution reactions.
科学研究应用
4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide finds applications in:
Chemistry: : As a precursor or intermediate in the synthesis of complex molecules.
Biology: : As a probe or ligand in biochemical assays due to its specific binding properties.
Medicine: : Potential therapeutic applications in targeting specific molecular pathways.
Industry: : Use in materials science, including the development of novel polymers or dyes.
作用机制
The mechanism by which this compound exerts its effects often involves:
Binding: : Interaction with specific proteins or enzymes, often influenced by its aromatic and heterocyclic components.
Pathways: : Modulation of biochemical pathways, potentially inhibiting or activating certain cellular processes.
相似化合物的比较
Compared to other compounds with similar functional groups, 4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide stands out due to:
Unique Structure: : Combines multiple moieties that contribute to its versatile reactivity and binding properties.
Similar Compounds
4-bromo-N-(2-(isoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Similar structure but lacks the dihydroisoquinoline element.
N-(2-(3,4-dihydroisoquinolin-2-yl)ethyl)-4-bromobenzenesulfonamide: : Missing the thiophene ring, potentially altering its reactivity and application.
This combination of features gives the compound unique reactivity and specificity in various applications, making it a valuable subject for further research and development.
属性
IUPAC Name |
4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHFTPPESWJUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)
![6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B2918967.png)
![N'-(5-chloro-2-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2918970.png)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2918972.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2918973.png)
![N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2918975.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea](/img/structure/B2918976.png)

![5-(5-chloro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2918980.png)
![1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE](/img/structure/B2918981.png)

![methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate](/img/structure/B2918984.png)
![3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B2918986.png)
![Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2918988.png)
